molecular formula C8H8ClNO2 B1379398 2-Chloro-6-methoxybenzaldehyde oxime CAS No. 1353119-29-5

2-Chloro-6-methoxybenzaldehyde oxime

Cat. No.: B1379398
CAS No.: 1353119-29-5
M. Wt: 185.61 g/mol
InChI Key: JPJDOPGYVPIDJR-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of oximes like 2-Chloro-6-methoxybenzaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine . The nitrogen in hydroxylamine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=C(C=O)C(OC)=CC=C1 . This indicates that the molecule contains a chloro group (Cl) and a methoxy group (OC) attached to a benzene ring, along with a carbonyl group (C=O) and an oxime group.


Chemical Reactions Analysis

Oximes like this compound can undergo a variety of chemical reactions. For instance, they can participate in regioselective radical cyclization reactions . In these reactions, a carbon-centered radical adds preferentially to the carbon atom in the carbon-nitrogen double bond of an oxime ether .

Scientific Research Applications

Kinetic Studies

Research has explored the kinetic properties of various benzaldehyde oximes, including 2-methoxybenzaldehyde oxime. O'Ferrall and O'Brien (2004) investigated the interconversion and hydrolysis of these oximes, revealing a comprehensive set of rate and equilibrium constants important in understanding their chemical behavior (O'Ferrall & O'Brien, 2004).

Crystal Structures and Hydrogen-Bonding Patterns

Gomes et al. (2018) conducted studies on the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime. Their findings offer insights into the compound's molecular arrangements and hydrogen-bonding patterns, essential for applications in material science and crystallography (Gomes et al., 2018).

Pyrolysis and Molecular Reactivity

A study by Al-Awadi et al. (1999) on the pyrolysis of sulfonly hydrazones and oximes, including p-methoxybenzaldehyde oxime, revealed significant insights into their structural effects and molecular reactivity under high temperatures. This research is pivotal for understanding the thermal stability and reactivity of these compounds (Al-Awadi et al., 1999).

Antibacterial Activity

Research into Schiff bases derived from benzothiazole and their complexation with metals, including 2-amino-4-methoxybenzaldehyde, was conducted by Chohan et al. (2003). Their findings on the antibacterial properties of these complexes could have implications for developing new antimicrobial agents (Chohan et al., 2003).

Catalytic Applications

Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, derived from methoxybenzaldehyde, in zeolite Y. This study contributes to our understanding of catalysis, particularly in the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

The safety data sheet for 2-Chloro-6-methoxybenzaldehyde indicates that it is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . It is also classified as a combustible solid .

Properties

IUPAC Name

(NE)-N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDOPGYVPIDJR-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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